molecular formula C13H18N6O B8321444 N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-aminoacetamide

N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-aminoacetamide

Cat. No. B8321444
M. Wt: 274.32 g/mol
InChI Key: MUEPPYGDDCGTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09029359B2

Procedure details

To a solution of 2-(tert-butoxycarbonylamino)acetic acid (0.7 g, 4 mmol), HATU (1.5 g, 4 mmol), Et3N (1.1 mL, 4 mmol) in DMF (60 mL) was added N-benzyl-1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine (1.8 g, 40 mmol). After stirring at RT for 4 h, the solution was diluted with EtOAc and washed with water, aq. citric acid and aq. NaHCO3. The organic phase was dried (Na2SO4), filtered and concentrated in vacuo to afford a residue which was purified by column chromatography (silica gel, gradient EtOAc in hexanes) to a solid. The Boc protected amine was dissolved in 1,4-dioxane (10 mL) and treated with 4 N HCl (10 equiv.) at rt for 5 h. The solvent was concentrated in vacuo to afford N-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl)-2-aminoacetamide as a solid which was used without any additional purification.
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
N-benzyl-1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[C:6]([NH:8][CH2:9][C:10](O)=O)=[O:7])(C)(C)C.[CH3:13][N:14](C(ON1N=NC2C=CC=NC1=2)=[N+](C)C)C.F[P-](F)(F)(F)(F)F.CCN(CC)CC.C(N[CH:52]1CC[CH2:55][N:54]([C:58]2[C:59]3[CH:66]=[CH:65][N:64](S(C4C=CC(C)=CC=4)(=O)=O)[C:60]=3[N:61]=[CH:62][N:63]=2)[CH2:53]1)C1C=CC=CC=1.Cl>CN(C=O)C.CCOC(C)=O>[N:61]1[C:60]2[NH:64][CH:65]=[CH:66][C:59]=2[C:58]([N:54]2[CH2:53][CH2:52][CH2:10][CH:9]([NH:8][C:6](=[O:7])[CH2:13][NH2:14])[CH2:55]2)=[N:63][CH:62]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0.7 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)NCC(=O)O
Name
Quantity
1.5 g
Type
reactant
Smiles
CN(C)C(=[N+](C)C)ON1C2=C(C=CC=N2)N=N1.F[P-](F)(F)(F)(F)F
Name
Quantity
1.1 mL
Type
reactant
Smiles
CCN(CC)CC
Name
N-benzyl-1-(7-tosyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine
Quantity
1.8 g
Type
reactant
Smiles
C(C1=CC=CC=C1)NC1CN(CCC1)C=1C2=C(N=CN1)N(C=C2)S(=O)(=O)C2=CC=C(C)C=C2
Name
Quantity
60 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring at RT for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with water, aq. citric acid and aq. NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase was dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to afford a residue which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (silica gel, gradient EtOAc in hexanes) to a solid
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in 1,4-dioxane (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The solvent was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N1=CN=C(C2=C1NC=C2)N2CC(CCC2)NC(CN)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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